molecular formula C14H23N3O B7865000 (S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide

(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide

Cat. No.: B7865000
M. Wt: 249.35 g/mol
InChI Key: DFMXRMMMHGWIGG-ZDUSSCGKSA-N
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Description

(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide is a chiral compound with a specific stereochemistry. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. Its unique structure, which includes an amino group, an isopropyl group, and a pyridinylmethyl group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide typically involves multi-step organic reactions. One common approach is to start with the appropriate chiral amine and react it with a suitable acylating agent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while reduction can produce various amines. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the pyridinylmethyl moiety.

Scientific Research Applications

(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: The compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide: The enantiomer of the compound, with different stereochemistry.

    2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide: Without the specific stereochemistry.

    N-Isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide: Lacking the amino group.

Uniqueness

(S)-2-Amino-N-isopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-propan-2-yl-N-(pyridin-3-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-10(2)13(15)14(18)17(11(3)4)9-12-6-5-7-16-8-12/h5-8,10-11,13H,9,15H2,1-4H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMXRMMMHGWIGG-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1=CN=CC=C1)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1=CN=CC=C1)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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